molecular formula C28H29N5O2S B12159666 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide

Cat. No.: B12159666
M. Wt: 499.6 g/mol
InChI Key: JBPCVHCGCSEJLH-RHANQZHGSA-N
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Description

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and a Schiff base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.

    Schiff Base Formation: The final step involves the condensation of the triazole-thiol intermediate with 3-hydroxybenzaldehyde to form the Schiff base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the Schiff base, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the triazole ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the triazole ring and Schiff base makes it a candidate for enzyme inhibition studies.

Medicine

In medicinal chemistry, the compound could be explored for drug development. Its structural features suggest it could interact with biological targets, potentially leading to the discovery of new therapeutic agents.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized structures.

Mechanism of Action

The mechanism of action of 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The Schiff base can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The sulfanyl group can undergo redox reactions, influencing cellular redox states.

Comparison with Similar Compounds

Similar Compounds

    2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide: This compound is unique due to the combination of the triazole ring, Schiff base, and sulfanyl group.

    [1,2,4]Triazino[5,6-b]indole-3-thiols: These compounds share the triazole ring and sulfanyl group but differ in the overall structure and functional groups.

    Indolo[2,3-b]quinoxalines: These compounds have a similar triazole ring but differ in the presence of the quinoxaline moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C28H29N5O2S

Molecular Weight

499.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(3-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C28H29N5O2S/c1-19-8-14-23(15-9-19)33-26(21-10-12-22(13-11-21)28(2,3)4)31-32-27(33)36-18-25(35)30-29-17-20-6-5-7-24(34)16-20/h5-17,34H,18H2,1-4H3,(H,30,35)/b29-17-

InChI Key

JBPCVHCGCSEJLH-RHANQZHGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C\C3=CC(=CC=C3)O)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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